molecular formula C13H15N3S B15058983 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline

3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline

Katalognummer: B15058983
Molekulargewicht: 245.35 g/mol
InChI-Schlüssel: QYAXAZNYDBBVAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and an aniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For instance, 2-bromo-4-(pyrrolidin-1-yl)thiazole can be synthesized by reacting 2-bromo-4-chlorothiazole with pyrrolidine.

    Coupling with Aniline: The final step involves coupling the synthesized 2-(pyrrolidin-1-yl)thiazole with aniline through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using palladium acetate and triphenylphosphine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole or aniline rings.

    Reduction: Reduced forms of the thiazole or aniline rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-(Piperidin-1-yl)thiazol-4-yl)aniline
  • 3-(2-(Morpholin-1-yl)thiazol-4-yl)aniline
  • 3-(2-(Pyrrolidin-1-yl)oxazol-4-yl)aniline

Uniqueness

3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline is unique due to the presence of both the pyrrolidine and thiazole rings, which confer specific chemical and biological properties. The combination of these rings allows for a diverse range of chemical reactions and potential biological activities, making it a versatile compound in medicinal chemistry.

Eigenschaften

Molekularformel

C13H15N3S

Molekulargewicht

245.35 g/mol

IUPAC-Name

3-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C13H15N3S/c14-11-5-3-4-10(8-11)12-9-17-13(15-12)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7,14H2

InChI-Schlüssel

QYAXAZNYDBBVAA-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=NC(=CS2)C3=CC(=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.